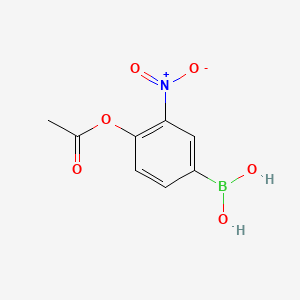

4-Acetoxy-3-nitrophenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-acetyloxy-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFDMOIHFZVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675412 | |

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-24-0 | |

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetoxy-3-nitrophenylboronic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Acetoxy-3-nitrophenylboronic Acid

This compound is a bespoke chemical entity of significant interest in contemporary organic synthesis and medicinal chemistry. Its trifunctional nature—comprising a boronic acid moiety, a nitro group, and an acetoxy group—renders it a versatile building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a powerful tool for forging carbon-carbon bonds.[1] The strategic placement of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the phenyl ring and can serve as a precursor for an amino group, opening avenues for further diversification. The acetoxy group, a protected form of a phenol, provides another handle for synthetic manipulation or can be a key pharmacophoric feature in its own right.

This guide provides a comprehensive overview of a reliable synthetic route to this compound, delves into the critical aspects of its characterization, and discusses its potential applications, particularly in the realm of drug discovery and development. Boronic acid-containing compounds have emerged as a privileged class of molecules in medicinal chemistry, with several approved drugs, such as bortezomib, demonstrating their therapeutic potential.[2]

Synthetic Strategy: A Multi-step Approach to a Precisely Functionalized Intermediate

The direct functionalization of a simple phenylboronic acid scaffold can be fraught with challenges, including poor regioselectivity and the potential for protodeboronation under harsh reaction conditions. Therefore, a more robust and controlled synthetic strategy is often preferred. The route detailed herein commences with a readily available starting material, 4-bromophenol, and systematically introduces the required functionalities prior to the installation of the boronic acid group. This approach ensures precise control over the substitution pattern of the aromatic ring.

The overall synthetic workflow can be visualized as follows:

Caption: A three-step synthetic route to this compound.

Part 1: Synthesis of 4-Bromo-3-nitrophenol

The initial step involves the regioselective nitration of 4-bromophenol. The hydroxyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The directing effects of these two groups are synergistic, favoring substitution at the positions ortho to the hydroxyl group. Steric hindrance from the bromine atom at the 4-position will favor nitration at the 2-position (ortho to the hydroxyl and meta to the bromo group).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the stirred solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-3-nitrophenol. A detailed procedure for a similar transformation has been reported.[3]

Part 2: Synthesis of 4-Bromo-3-nitrophenyl Acetate

The phenolic hydroxyl group of 4-bromo-3-nitrophenol is then protected as an acetate ester. This is a straightforward acetylation reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-bromo-3-nitrophenol in a suitable solvent such as dichloromethane or chloroform.

-

Reagent Addition: Add acetic anhydride and a catalytic amount of a base, such as pyridine or triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-nitrophenyl acetate, which can be further purified by column chromatography if necessary. This type of acetylation is a standard procedure in organic synthesis.

Part 3: Synthesis of this compound

The final step is the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved via a palladium-catalyzed borylation reaction, often a variant of the Suzuki-Miyaura coupling.[4][5]

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-nitrophenyl acetate, a boron source such as bis(pinacolato)diboron or tetrahydroxydiboron[6][7], a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

-

Solvent: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-100 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a pinacol ester intermediate is formed, it can be hydrolyzed to the boronic acid by treatment with an aqueous acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Caption: Generalized mechanism for the palladium-catalyzed borylation of an aryl bromide.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide key information about the structure. The expected signals are:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -B(OH)₂ | Broad singlet | ~8.0-9.0 | - | The acidic protons of the boronic acid are typically broad and may exchange with residual water in the solvent. |

| Aromatic-H | ~8.2-8.5 | d | ~2-3 | The proton ortho to the nitro group and meta to the acetoxy group is expected to be the most deshielded. |

| Aromatic-H | ~7.9-8.2 | dd | ~8-9 and ~2-3 | The proton meta to both the nitro and acetoxy groups will show coupling to both adjacent protons. |

| Aromatic-H | ~7.3-7.6 | d | ~8-9 | The proton ortho to the acetoxy group and meta to the nitro group. |

| -OCOCH₃ | ~2.3 | s | - | The methyl protons of the acetoxy group will appear as a singlet. |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O (acetoxy) | ~168-172 | The carbonyl carbon of the ester is characteristic in this region.[8] |

| Aromatic C-O | ~150-155 | The aromatic carbon attached to the oxygen of the acetoxy group. |

| Aromatic C-NO₂ | ~145-150 | The aromatic carbon attached to the nitro group. |

| Aromatic C-B | ~130-140 | The carbon attached to the boron atom; this signal can sometimes be broad or difficult to observe. |

| Aromatic C-H | ~120-140 | The remaining aromatic carbons. |

| -OCOC H₃ | ~20-25 | The methyl carbon of the acetoxy group.[2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will confirm the presence of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| -OH (boronic acid) | 3200-3600 (broad) | O-H stretching |

| C-H (aromatic) | 3000-3100 | C-H stretching |

| C=O (acetoxy) | 1750-1770 | C=O stretching |

| NO₂ | 1520-1560 and 1340-1380 | Asymmetric and symmetric N-O stretching[9][10] |

| B-O | 1300-1400 | B-O stretching[11] |

| C-O (ester) | 1180-1250 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound (C₈H₈BNO₅), the expected molecular weight is approximately 224.97 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, providing confirmation of the elemental composition. Fragmentation patterns in electron ionization (EI) may show loss of the acetoxy group, the nitro group, and characteristic fragments of the boronic acid moiety.[12]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

-

Suzuki-Miyaura Cross-Coupling: This compound can be readily coupled with various aryl or heteroaryl halides or triflates to generate complex biaryl structures, which are common motifs in many pharmaceutical agents.[13]

-

Derivatization: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Prodrug Strategies: The acetoxy group can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the active phenolic compound.

Conclusion

This technical guide has outlined a logical and robust synthetic pathway for the preparation of this compound, a versatile and valuable building block in modern organic synthesis. The detailed protocols and the rationale behind the strategic choices provide a solid foundation for its successful synthesis in a laboratory setting. Furthermore, the comprehensive guide to its characterization using state-of-the-art spectroscopic techniques ensures the confirmation of its structure and purity. The potential applications of this compound, particularly in the context of drug discovery, highlight its importance for researchers and scientists in the pharmaceutical industry.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

-

Singh, D., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

University of Calgary. (n.d.). IR: nitro groups. [Link]

-

Smith, M. D., et al. (2018). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 122(3), 755–766. [Link]

-

Peak, D., Luther, G. W., & Sparks, D. L. (2000). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 64(15), 2551-2559. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC, NIH. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ScholarlyCommons, University of Pennsylvania. [Link]

-

ResearchGate. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Katon, J. E., & Lippincott, E. R. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(13), 2091-2094. [Link]

-

SpectraBase. (n.d.). m-Nitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts. [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 174-175. [Link]

-

Reddit. (2023). [13C-NMR] Difference in chemical shifts between CH2 carbons of isomers. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]

-

ACS Publications. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. [Link]

-

Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. [Link]

-

ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope... [Link]

-

ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]

-

Organic Syntheses Procedure. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

SpectraBase. (n.d.). 2-Acetoxy-indan - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ACS Publications. (2024). Continuous simultaneous hydrogenation and acetylation of 4-nitrophenol to paracetamol. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. reddit.com [reddit.com]

- 3. 4-Bromo-3-nitrophenol | 78137-76-5 [chemicalbook.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

4-acetoxy-3-nitrophenylboronic acid CAS number and structure

An In-Depth Technical Guide to 4-Acetoxy-3-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic design of molecular building blocks is paramount. Arylboronic acids, central to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, represent a class of reagents that have fundamentally reshaped our ability to construct complex molecular architectures. Among these, highly functionalized derivatives offer chemists a sophisticated toolkit for introducing specific structural and electronic features.

This guide provides a comprehensive technical overview of This compound , a versatile trifunctional reagent. We will delve into its core characteristics, provide field-proven insights into its synthesis and application, and explore its strategic value for researchers, medicinal chemists, and drug development professionals. The presence of the boronic acid for coupling, a modifiable acetoxy group, and a versatile nitro group makes this compound a particularly powerful intermediate for generating molecular diversity in discovery programs.

Part 1: Core Structural and Physicochemical Characteristics

This compound is distinguished by a unique combination of functional groups on a phenyl ring, each conferring specific reactivity and utility.

-

The boronic acid [-B(OH)₂] group is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

-

The nitro [-NO₂] group at the 3-position is a strong electron-withdrawing group. This electronic influence can modulate the reactivity of the boronic acid in coupling reactions and serves as a key synthetic handle, most commonly for reduction to an aniline derivative.

-

The acetoxy [-OC(O)CH₃] group at the 4-position protects the phenolic hydroxyl group. This ester can be readily hydrolyzed under basic or acidic conditions to reveal a phenol, providing another site for diversification or for mimicking tyrosine-like structures in biological contexts.

Key Physicochemical Properties

The fundamental properties of this reagent are summarized below.

| Property | Value | Source |

| CAS Number | 1217501-24-0 | [1] |

| Molecular Formula | C₈H₈BNO₆ | Inferred |

| Molecular Weight | 224.97 g/mol | [1] |

| Appearance | White to off-white or yellow crystalline powder | [2] (Typical for related compounds) |

| Storage | Store in a cool, dry place under an inert atmosphere | [3] (General recommendation) |

Chemical Structure Diagram

Caption: Structure of this compound.

Part 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into its stability and potential impurities. A robust and logical laboratory-scale synthesis can be achieved via the acetylation of a commercially available precursor.

Synthetic Rationale and Workflow

The most direct synthetic strategy involves the acetylation of 4-hydroxy-3-nitrophenylboronic acid. This approach is favored due to the high reactivity of the phenolic hydroxyl group with common acetylating agents and the relative stability of the boronic acid moiety under these conditions. Acetic anhydride in the presence of a mild base or pyridine as a catalyst and solvent is the method of choice. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxy-3-nitrophenylboronic acid (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq.) dropwise to the stirred solution. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing cold 1M HCl (aq) and ice. A precipitate may form. Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the pure this compound.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic aromatic proton signals, a singlet for the acetyl methyl group (~2.3 ppm), and a broad singlet for the boronic acid hydroxyls. The aromatic signals will be shifted downfield due to the electron-withdrawing effects of the nitro and boronic acid groups.

-

FTIR: Look for characteristic peaks corresponding to the C=O stretch of the ester (~1760 cm⁻¹), the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹), and the broad O-H stretch of the boronic acid.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures.[4][5]

Mechanistic Considerations

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its aryl group (the 4-acetoxy-3-nitrophenyl moiety) to the Pd(II) complex, displacing the halide. The electron-withdrawing nitro group can influence the rate of this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system. A mixture like Dioxane/Water or Toluene/Ethanol/Water is commonly used.[8]

-

Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography to obtain the desired biaryl product.

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate reactivity; phosphine ligands stabilize the catalyst.[9] |

| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphines often accelerate oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to the boronate for transmetalation.[7][9] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic/protic mixtures aid in dissolving both organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Provides activation energy for the catalytic cycle steps. |

Part 4: Strategic Value in Drug Discovery

The true power of this compound lies in the synthetic versatility of its coupled products. The acetoxy and nitro groups are not merely spectators; they are latent functional groups that enable rapid library generation and structure-activity relationship (SAR) studies.

-

Nitro Group Reduction: The nitro group can be cleanly reduced to an amine using various methods (e.g., H₂/Pd-C, SnCl₂, sodium dithionite). This resulting aniline is a key precursor for amide bond formation, sulfonamide synthesis, diazotization, and other transformations.

-

Acetoxy Group Hydrolysis: The acetoxy group can be saponified (e.g., with LiOH or K₂CO₃ in methanol/water) to unmask a phenol. This phenol can then be alkylated or acylated to explore a different chemical space around that position.

This dual functionality allows for a "late-stage diversification" strategy, where a core biaryl scaffold is first constructed via Suzuki coupling, and then analogues are generated by modifying the two handles.

Caption: Post-coupling diversification strategy.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is a primary responsibility. While a specific safety data sheet (SDS) for this exact compound may be sparse, data from closely related nitrophenylboronic acids provide a strong basis for safe handling protocols.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3]

-

-

Handling and Storage:

-

Avoid generating dust.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the boronic acid.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block for advanced organic synthesis. Its reliable performance in Suzuki-Miyaura cross-coupling, combined with the latent reactivity of its nitro and acetoxy functional groups, provides a powerful platform for the efficient construction and diversification of complex molecules. For researchers in drug discovery and materials science, mastering the use of such multifunctional intermediates is key to accelerating innovation and discovery.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Maccarone, A. T., et al. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Norio Miyaura and Akira Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Fernandes, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Singh, S., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

-

Kumar, A., et al. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Molecules. [Link]

-

Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]

Sources

- 1. 4-nitrophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Acetoxy-3-nitrophenylboronic Acid: A Technical Guide

Introduction and Molecular Structure

4-Acetoxy-3-nitrophenylboronic acid belongs to the versatile class of arylboronic acids, widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of an acetoxy group, a nitro group, and a boronic acid moiety on the phenyl ring imparts unique electronic and reactive properties to the molecule, making it a key intermediate for the synthesis of complex organic molecules with potential biological activity.

A thorough understanding of its spectroscopic signature is paramount for its effective utilization. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational dataset for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The nitro group is strongly electron-withdrawing, while the acetoxy group is electron-donating through resonance but inductively withdrawing. The boronic acid group is also electron-withdrawing.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| H-2 | 8.2 - 8.4 | d | ~2.0 | 1H | Aromatic Proton |

| H-5 | 7.9 - 8.1 | dd | ~8.5, 2.0 | 1H | Aromatic Proton |

| H-6 | 7.3 - 7.5 | d | ~8.5 | 1H | Aromatic Proton |

| -CH₃ | 2.3 - 2.4 | s | - | 3H | Acetoxy Methyl |

| -B(OH)₂ | 8.0 - 8.5 (broad) | s | - | 2H | Boronic Acid Protons |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar compounds such as 4-nitrophenylboronic acid and acetoxy-substituted aromatics. The proton ortho to the nitro group (H-2) is expected to be the most deshielded due to the strong anisotropic and electron-withdrawing effects of the nitro group. The protons of the boronic acid group are expected to be broad due to quadrupolar relaxation and exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~130 - 135 (often not observed) | Carbon bearing Boronic Acid |

| C-2 | ~125 - 130 | Aromatic CH |

| C-3 | ~148 - 152 | Aromatic C-NO₂ |

| C-4 | ~145 - 150 | Aromatic C-O |

| C-5 | ~128 - 133 | Aromatic CH |

| C-6 | ~120 - 125 | Aromatic CH |

| C=O | ~168 - 170 | Acetoxy Carbonyl |

| -CH₃ | ~20 - 22 | Acetoxy Methyl |

Expertise & Experience Insight: The carbon atom attached to the boron (C-1) often shows a broad signal or is sometimes not observed due to quadrupolar broadening from the boron nucleus. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, NO₂, and B-O bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 (broad) | Strong | O-H stretching (boronic acid) |

| ~1760 - 1780 | Strong | C=O stretching (ester) |

| ~1520 - 1540 | Strong | Asymmetric NO₂ stretching |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretching |

| ~1360 - 1380 | Strong | B-O stretching |

| ~1200 | Strong | C-O stretching (ester) |

Authoritative Grounding: The positions of these bands are well-established in the literature for compounds containing these functional groups. For instance, the characteristic strong absorptions for the nitro group are a reliable diagnostic tool.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometric Data

For this compound (Molecular Formula: C₈H₈BNO₆), the expected molecular weight is approximately 224.96 g/mol .

Table 4: Predicted m/z Values in High-Resolution Mass Spectrometry (HRMS)

| Ion | Predicted Exact Mass (m/z) | Technique |

| [M-H]⁻ | 223.03... | ESI⁻ |

| [M+H]⁺ | 225.05... | ESI⁺ |

| [M+Na]⁺ | 247.03... | ESI⁺ |

Trustworthiness: High-resolution mass spectrometry (HRMS) is a self-validating technique as it can confirm the elemental composition of the molecule with high accuracy (typically within 5 ppm).

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (LC-MS with ESI source):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it onto an LC column.

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

Perform a full scan analysis to identify the molecular ion.

-

-

Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass to confirm the identity of the compound.

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic information. It is recommended that researchers acquiring experimental data for this compound compare it against the predictions provided herein to facilitate a comprehensive structural assignment.

References

Due to the predictive nature of this guide, direct literature for the complete spectroscopic data of this compound is not cited. The principles and comparative data are drawn from standard organic spectroscopy textbooks and publicly available databases for related compounds.

-

PubChem. 4-Nitrophenylboronic acid. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility and Stability of 4-Acetoxy-3-nitrophenylboronic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-acetoxy-3-nitrophenylboronic acid, a versatile reagent in modern organic synthesis and a potential building block in drug discovery.[1] Intended for researchers, medicinal chemists, and process development scientists, this document delves into the theoretical and practical aspects of its solubility and stability, offering field-proven insights and detailed methodologies for its characterization.

Introduction: The Chemical Persona of this compound

This compound belongs to the widely utilized class of arylboronic acids, which are instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] Its structure, featuring an acetoxy and a nitro group on the phenyl ring, imparts unique electronic and steric characteristics that influence its reactivity, solubility, and stability. The electron-withdrawing nature of the nitro group and the potential for hydrolysis of the acetoxy group present specific challenges and considerations for its use and storage.[4] A thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic protocols.

Solubility Profile: A Predictive and Practical Approach

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar nitro and acetoxy groups, alongside the boronic acid moiety capable of hydrogen bonding, suggests that this compound will exhibit favorable solubility in polar organic solvents.

-

Polar Protic Solvents: Solvents like ethanol and methanol are expected to be good candidates due to their ability to engage in hydrogen bonding with the boronic acid's hydroxyl groups.

-

Polar Aprotic Solvents: Solvents such as Tetrahydrofuran (THF), acetone, and Dimethyl Sulfoxide (DMSO) are also likely to be effective.[5]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexanes and toluene is expected to be limited.

Experimental Determination of Solubility

A reliable method for quantitatively determining the solubility of this compound is the dynamic (or synthetic) method.[6][7] This technique involves monitoring the dissolution of the solid in a solvent upon controlled heating.

Experimental Protocol: Dynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Luminance probe or a light source and detector

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel to create a biphasic sample of known composition.[5]

-

Heating and Stirring: Heat the mixture at a slow, constant rate (e.g., 0.2 K/min) under vigorous stirring to maintain homogeneity.[5]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe. The intensity of the transmitted light will increase as the solid dissolves.[6]

-

Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. This is marked by a sharp and stable increase in light intensity.[5]

-

Data Collection: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve.

Predicted Solubility Data

Based on data for structurally related phenylboronic acids, a qualitative solubility profile can be anticipated.[8][9]

| Solvent Class | Predicted Solubility | Rationale |

| Ethers (e.g., THF) | High | The polarity of the ether and its ability to act as a hydrogen bond acceptor would facilitate the dissolution of the boronic acid.[8] |

| Ketones (e.g., Acetone) | High | Similar to ethers, the polarity and hydrogen bond accepting capability of ketones are expected to lead to good solubility.[8] |

| Alcohols (e.g., Methanol) | Moderate to High | The protic nature of alcohols allows for hydrogen bonding with the boronic acid, though the overall polarity of the molecule will influence the extent of solubility. |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | The moderate polarity of dichloromethane may allow for some dissolution, but it is not expected to be as effective as more polar, hydrogen-bond-accepting solvents.[7] |

| Aromatic Hydrocarbons (e.g., Toluene) | Low | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Very Low | The significant difference in polarity between the solute and solvent will result in negligible solubility.[8] |

Stability Profile: Understanding and Mitigating Degradation

The stability of arylboronic acids is a critical factor in their storage and application.[10] For this compound, several degradation pathways should be considered.

Key Degradation Pathways

-

Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11][12] This process can be catalyzed by acid or base and is influenced by the electronic nature of the substituents on the aromatic ring. The presence of an electron-withdrawing nitro group can influence the rate of protodeboronation.[11]

-

Oxidation: Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol.[13] This can be mediated by air (autoxidation) or other oxidizing agents.[14] The rate of oxidation is pH-dependent and can be influenced by the presence of metal ions.[13][15]

-

Hydrolysis of the Acetoxy Group: The ester linkage of the acetoxy group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-hydroxy-3-nitrophenylboronic acid.[4][16] The rate of this hydrolysis will be dependent on pH and temperature.

-

Anhydride Formation (Boroxine): Like other boronic acids, this compound can undergo dehydration to form a trimeric anhydride called a boroxine.[17] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of this compound.

Forced Degradation Studies

To systematically evaluate the stability of this compound, forced degradation (stress testing) studies are essential.[18][19] These studies expose the compound to harsh conditions to identify potential degradation products and pathways.[20]

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Methodology: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following conditions. A control sample should be stored at ambient temperature in the dark. Analyze all samples at predetermined time points using a stability-indicating HPLC method.

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.[19]

-

Rationale: To evaluate stability in an acidic environment and promote hydrolysis of the acetoxy group.

-

-

Basic Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Condition: Solid compound and solution at 60 °C.

-

Rationale: To determine the effect of elevated temperature on stability, including potential dehydration to the boroxine.

-

-

Photostability:

-

Condition: Expose the solid compound and solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

Rationale: To assess the potential for light-induced degradation.

-

Workflow for Stability Assessment

Caption: Workflow for conducting a forced degradation study.

Summary and Recommendations

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its solubility and stability.

-

Solubility: The compound is predicted to be most soluble in polar aprotic and protic solvents. For quantitative applications, experimental determination of solubility using the dynamic method is recommended.

-

Stability: The primary degradation pathways to consider are protodeboronation, oxidation, and hydrolysis of the acetoxy group. Forced degradation studies are crucial for identifying potential degradants and establishing appropriate handling and storage conditions.

-

Storage: Based on general knowledge of boronic acids, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.

This guide provides a robust framework for the characterization and optimal use of this compound. By applying these principles and methodologies, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Conversion of Carboxylic Acids into Boronic Esters.

-

Bruns, T., & Tlili, A. (2020). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry, 22(19), 6432-6437. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed Aryl-B (OH) 2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

-

Bull, J. A., & James, T. D. (2011). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Communications, 47(43), 11953-11955. [Link]

-

Larsen, A. T., & Raines, R. T. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(3), 850-855. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

-

Larsen, A. T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Wang, D., Li, Y., & Fu, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5701-5705. [Link]

-

Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.[Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4539-4545. [Link]

-

Ghafuri, H., & Zali, A. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(49), 34699-34720. [Link]

- Achilli, C., Ciana, A., Fagnoni, M., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 585-591.

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. [Link]

-

Kráľová, P., Jorda, R., & Kryštof, V. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Molecules, 25(21), 5163. [Link]

-

Silva, A., Andrade, S., & Soares, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5943. [Link]

- Bansal, A. K., & Kumar, S. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmaceutical Sciences, 1(1), 1-5. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

- Achilli, C., Ciana, A., Fagnoni, M., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 585-591.

-

ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water.... [Link]

-

Caldarelli, A., & De Luca, A. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10831. [Link]

- Hall, D. G. (Ed.). (2011).

-

Soundararajan, S., & Badawi, M. (1982). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 121(2), 353-360. [Link]

-

Plamondon, L., & Wensing, T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B (OH) 2. Journal of pharmaceutical sciences, 89(6), 758-765. [Link]

- Caldarelli, A., & De Luca, A. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10831.

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Kumar, A., & Singh, V. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4893. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. [Link]

-

Santos, M. A. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3237. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 17. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 18. Forced Degradation Studies - STEMart [ste-mart.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to 4-Acetoxy-3-nitrophenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of organic synthesis and medicinal chemistry has consistently highlighted the pivotal role of versatile building blocks in the rapid advancement of drug discovery and materials science. Among these, functionalized phenylboronic acids stand out for their utility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide is dedicated to a particularly interesting yet sparsely documented member of this family: 4-acetoxy-3-nitrophenylboronic acid.

The purpose of this document is to provide a comprehensive technical overview, moving beyond a simple recitation of facts to offer a deeper understanding of the "why" behind the "how." We will delve into the synthetic rationale, explore its key physicochemical characteristics, and illuminate its applications with practical, field-proven insights. The self-validating protocols and mechanistic discussions contained herein are designed to empower researchers to confidently incorporate this valuable reagent into their synthetic workflows.

Introduction to this compound: A Multifunctional Reagent

This compound, with the chemical formula C₈H₈BNO₅ and a molecular weight of 224.97 g/mol , is a trifunctional aromatic boronic acid. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a nitro group, and an acetoxy group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The boronic acid moiety serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group modulates the electronic properties of the phenyl ring and can also serve as a handle for further chemical transformations, such as reduction to an amino group. The acetoxy group, a protected form of a phenol, offers another site for synthetic elaboration upon deprotection. This trifunctionality allows for sequential and site-selective reactions, a highly desirable feature in the construction of complex molecular architectures.

Synthesis and Purification

The synthesis of this compound is most logically achieved through the acetylation of its precursor, 4-hydroxy-3-nitrophenylboronic acid. This two-step approach, starting from commercially available materials, provides a reliable and scalable route to the desired product.

Rationale for the Synthetic Strategy

Direct nitration of 4-acetoxyphenylboronic acid is a less favorable approach due to the potential for harsh nitrating conditions to cleave the boronic acid group from the aromatic ring, a known issue in the chemistry of arylboronic acids. Therefore, a more robust strategy involves the introduction of the nitro group onto a more stable precursor, followed by the desired functional group manipulations. The chosen pathway, nitration of 4-hydroxyphenylboronic acid followed by acetylation, circumvents this issue and allows for a more controlled synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-Hydroxyphenylboronic Acid

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylboronic acid (1.0 eq.) in a suitable solvent such as acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-hydroxy-3-nitrophenylboronic acid.

Step 2: Acetylation of 4-Hydroxy-3-nitrophenylboronic Acid

-

Suspension: Suspend the 4-hydroxy-3-nitrophenylboronic acid (1.0 eq.) obtained from the previous step in a suitable solvent such as acetic anhydride.

-

Catalysis (Optional): A catalytic amount of a strong acid, such as sulfuric acid, can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is fully consumed, as indicated by TLC.

-

Work-up: Pour the reaction mixture into cold water and stir vigorously to hydrolyze any remaining acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Figure 1. Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The expected properties and spectroscopic data are summarized below.

Physicochemical Properties

| Property | Value |

| CAS Number | 1217501-24-0 |

| Molecular Formula | C₈H₈BNO₅ |

| Molecular Weight | 224.97 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available in the searched literature. |

| Solubility | Expected to be soluble in polar organic solvents. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the aromatic carbons, the carbonyl carbon of the acetoxy group, and the methyl carbon.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid, the C=O stretching of the acetoxy group, and the N-O stretching of the nitro group.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to [M]+ or [M+H]+.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of the electron-withdrawing nitro group on the phenylboronic acid can influence the rate of transmetalation. The acetoxy group is generally stable under typical Suzuki coupling conditions, allowing for its retention in the final product.

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Relevance in Medicinal Chemistry and Drug Development

Boronic acids and their derivatives are increasingly important in medicinal chemistry.[3] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores.[3] The nitro group in this compound can be a precursor to an amino group, which is a common functional group in many drug molecules. The acetoxy group provides a handle for prodrug strategies or for further functionalization.

While specific examples of drugs derived directly from this compound were not found in the searched literature, its structural motifs are present in various classes of biologically active compounds. Its utility as a versatile intermediate makes it a valuable tool for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound is a promising, albeit underutilized, building block in organic synthesis. Its trifunctional nature offers significant synthetic flexibility, allowing for the strategic and sequential introduction of different functionalities. The protocols and insights provided in this guide aim to demystify its synthesis and application, particularly in the context of the powerful Suzuki-Miyaura cross-coupling reaction.

As the demand for complex and diverse molecular architectures in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase. Further exploration of its reactivity and applications is warranted and is expected to unlock new avenues for the efficient synthesis of novel chemical entities.

References

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013).

- Arkat USA. (n.d.).

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Retrieved from [Link]

- National Institutes of Health. (n.d.).

-

MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]

- National Institutes of Health. (n.d.).

-

ChemSynthesis. (n.d.). 3-nitrophenylboronic acid. Retrieved from [Link]

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- IOSR Journal. (n.d.).

- National Institutes of Health. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid.

- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF)

-

PubChem. (n.d.). 3-Nitrophenylboronic Acid. Retrieved from [Link]

- Curia Global. (n.d.).

-

Taylor & Francis. (n.d.). Acetylation – Knowledge and References. Retrieved from [Link]

- RSC Publishing. (n.d.). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid.

-

SpectraBase. (n.d.). 3-Nitrophenylboronic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- ResearchGate. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for 4-acetoxy-3-nitrophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide provides an in-depth exploration of a specialized, yet highly valuable building block: 4-acetoxy-3-nitrophenylboronic acid . This reagent is of particular interest in medicinal chemistry and materials science for introducing the versatile nitrophenyl moiety, which can be a pharmacophore itself or a precursor for further functionalization.

However, the electronic nature of this compound—bearing two electron-withdrawing groups—presents distinct challenges to the standard Suzuki-Miyaura protocol. The electron-deficient nature of the boronic acid can hinder the crucial transmetalation step of the catalytic cycle.[2] Furthermore, the presence of an acetoxy group introduces the potential for hydrolysis under the basic conditions typically employed in these reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It will elucidate the mechanistic considerations, provide detailed, field-proven protocols, and offer insights into optimizing the Suzuki-Miyaura coupling of this valuable, albeit challenging, reagent.

Mechanistic Considerations: Overcoming Electronic Deactivation

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The successful coupling of this compound hinges on facilitating the transmetalation step, which is often the rate-determining step for electron-deficient boronic acids.

The electron-withdrawing nitro and acetoxy groups decrease the nucleophilicity of the ipso-carbon attached to the boron atom, slowing its transfer to the palladium center. To overcome this hurdle, careful selection of the reaction parameters is paramount. The choice of a highly active catalyst system, an appropriate base, and a suitable solvent are all critical for driving the reaction to completion.

The Role of the Base and Potential for Acetoxy Group Hydrolysis

The base in a Suzuki-Miyaura reaction plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4] However, strong bases can also promote the hydrolysis of the acetoxy group on the substrate, leading to the formation of 4-hydroxy-3-nitrophenylboronic acid. While this byproduct may still undergo coupling, it alters the intended molecular structure. Therefore, a judicious choice of base is necessary to strike a balance between efficient transmetalation and preservation of the acetoxy group. Weaker bases, such as potassium carbonate or cesium carbonate, are often preferred in such cases.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a generalized yet robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or a suitable Buchwald ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (1-3 mol%) and the phosphine ligand (2-6 mol%) in a small amount of the reaction solvent.

-

Reaction Assembly: Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to achieve a concentration of the aryl bromide between 0.1 and 0.5 M.

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl bromide.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram of the Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of reaction parameters. The following tables provide a comparative summary of commonly used components and their impact on the reaction outcome.

Table 1: Comparison of Palladium Catalysts and Ligands

| Catalyst/Ligand System | Typical Loading (mol%) | Key Characteristics |

| Pd(PPh₃)₄ | 2-5 | Classical catalyst, effective for reactive aryl iodides and bromides. |

| Pd(OAc)₂ / PCy₃ | 1-3 (Pd), 2-6 (Ligand) | Highly active for less reactive aryl chlorides and electron-deficient boronic acids. |

| Pd₂(dba)₃ / SPhos | 1-2 (Pd), 2-4 (Ligand) | Buchwald ligand system, excellent for challenging couplings, including sterically hindered substrates. |

| PEPPSI™-IPr | 1-3 | Pre-formed N-heterocyclic carbene (NHC) catalyst, robust and air-stable. |